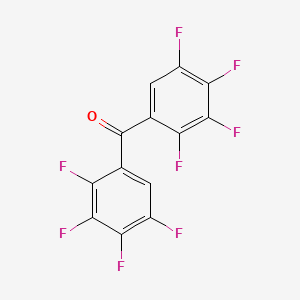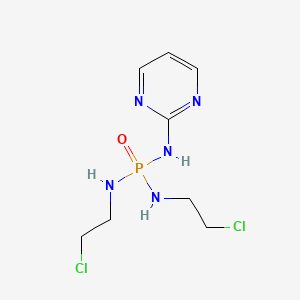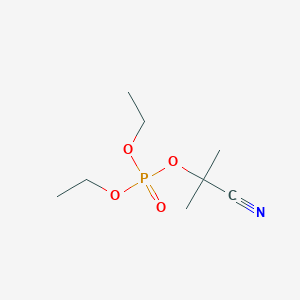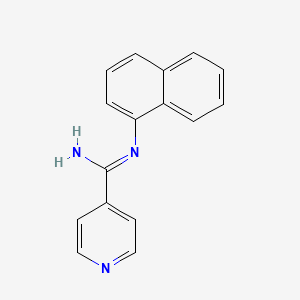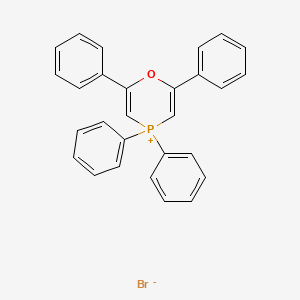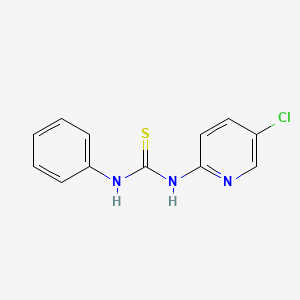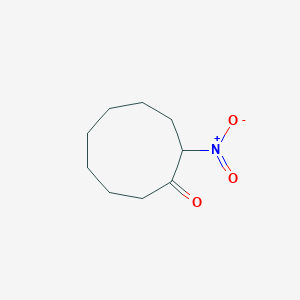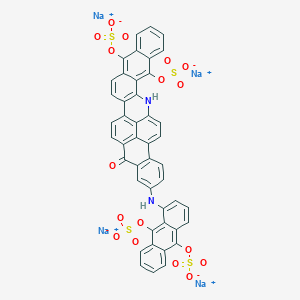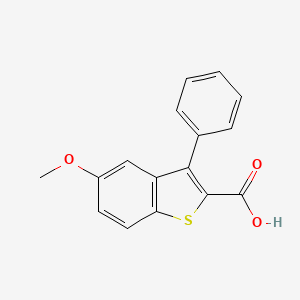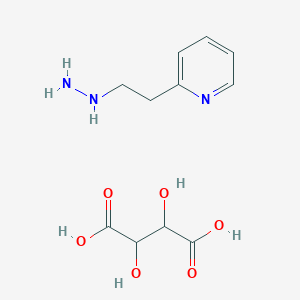
2-Pyridinamine, N-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H19N2P and a molecular weight of 354.38 g/mol . This compound is known for its unique structure, which includes a pyridinamine moiety linked to a triphenylphosphoranylidene group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Pyridinamine, N-(triphenylphosphoranylidene)- typically involves the reaction of 2-pyridinamine with triphenylphosphine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Pyridinamine, N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, N-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinamine, N-(triphenylphosphoranylidene)- can be compared with other similar compounds, such as:
- 2-Pyridinamine, N-(diphenylphosphoranylidene)-
- 2-Pyridinamine, N-(methylphenylphosphoranylidene)-
These compounds share similar structural features but differ in the substituents attached to the phosphoranylidene group. The uniqueness of 2-Pyridinamine, N-(triphenylphosphoranylidene)- lies in its specific combination of the pyridinamine and triphenylphosphoranylidene moieties, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23574-81-4 |
|---|---|
Molekularformel |
C23H19N2P |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
triphenyl(pyridin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C23H19N2P/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24-23/h1-19H |
InChI-Schlüssel |
RSCYGMDQJOZXOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

